molecular formula C15H21N B1617275 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 87443-64-9

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline

货号: B1617275
CAS 编号: 87443-64-9
分子量: 215.33 g/mol
InChI 键: OMYOTQLWOQIIKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data (CDCl₃, 400 MHz):

  • Aromatic protons (C5–C8): δ 6.95–7.25 ppm (multiplet, 4H, J = 7.2 Hz).
  • Cyclohexyl protons : δ 1.20–1.85 ppm (multiplet, 11H, axial/equatorial H).
  • Methylene groups (C2–C4): δ 2.50–3.10 ppm (triplet, 4H, J = 5.8 Hz).
  • N–H proton : δ 1.95 ppm (broad singlet, 1H).

¹³C NMR (CDCl₃, 100 MHz):

  • Aromatic carbons : δ 125–135 ppm.
  • Cyclohexyl carbons : δ 25–35 ppm (CH₂), 45 ppm (C1–cyclohexyl).
  • Tetrahydroisoquinoline carbons : δ 50–60 ppm (C1, C2, C3, C4).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • N–H stretch : 3320–3350 (broad, secondary amine).
  • C–H stretch (sp³): 2850–2960 (cyclohexyl and tetrahydroisoquinoline CH₂).
  • C=C aromatic : 1600–1450.
  • C–N stretch : 1220–1250.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 215.167 [M]⁺ (calculated for C₁₅H₂₁N).
  • Fragmentation pattern :
    • m/z 160 [M – C₄H₇]⁺ (loss of cyclohexyl fragment).
    • m/z 130 [C₁₀H₁₀N]⁺ (tetrahydroisoquinoline core).

属性

IUPAC Name

1-cyclohexyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h4-6,9,13,15-16H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYOTQLWOQIIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342633
Record name 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87443-64-9
Record name 1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline (CHTIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with CHTIQ, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17N
  • Molecular Weight : 189.29 g/mol
  • IUPAC Name : 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. Specifically, CHTIQ has been evaluated for its potential in preventing neurodegenerative diseases such as Parkinson's disease. A study highlighted its ability to act as a dopamine D2 receptor antagonist, which is significant in the context of Parkinson's pathology .

2. Anticonvulsant Activity

In a series of pharmacological evaluations, CHTIQ demonstrated anticonvulsant activity against NMDA-induced seizures in animal models. This suggests its potential utility in treating epilepsy and related disorders .

3. Anticancer Properties

The compound has shown promise in cancer research. For instance, studies have reported that certain THIQ derivatives possess cytotoxic effects against various cancer cell lines. CHTIQ's structural modifications can enhance its efficacy against tumor cells by targeting specific pathways involved in cancer progression .

4. Cardiovascular Effects

Some derivatives of tetrahydroisoquinolines have been identified to have peripheral vasodilatory effects and may influence cardiovascular health positively. CHTIQ's impact on smooth muscle contractility has been explored, indicating potential applications in treating cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of CHTIQ is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their corresponding biological effects:

Substituent Biological Activity Reference
CyclohexylEnhanced D2 receptor antagonism
MethylIncreased anticonvulsant efficacy
EthylImproved cytotoxicity against cancer cell lines
HydroxylNeuroprotective effects

Case Studies

Several case studies have investigated the biological activities of CHTIQ and its derivatives:

  • Neuroprotection Study : In a controlled study involving rodent models of Parkinson's disease, CHTIQ was administered to evaluate its neuroprotective effects. Results indicated a significant reduction in neuronal degeneration markers compared to control groups .
  • Anticancer Evaluation : A recent study assessed the cytotoxicity of CHTIQ derivatives against L1210 murine leukemia cells. The results showed that certain modifications led to compounds that were twice as cytotoxic as standard chemotherapy agents like cisplatin .
  • Cardiovascular Impact Assessment : Another research effort focused on the contractile activity of CHTIQ on guinea pig gastric smooth muscle preparations. It was found that certain derivatives exhibited vasodilatory effects, suggesting potential therapeutic applications in hypertension .

科学研究应用

Pharmaceutical Applications

  • Orexin Receptor Antagonism :
    • 1-Cyclohexyl-THIQ derivatives have been identified as potential orexin receptor antagonists , which are crucial in treating sleep disorders and obesity-related conditions. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit these receptors can help manage conditions such as insomnia and narcolepsy .
  • Neuroprotective Agents :
    • Research indicates that THIQ compounds exhibit neuroprotective properties against neurodegenerative diseases like Parkinson's disease. Studies have shown that certain THIQ derivatives can alleviate symptoms associated with this condition by acting on various neurotransmitter systems .
  • Anticancer Properties :
    • Some THIQ derivatives demonstrate cytotoxic effects against cancer cells. For instance, specific analogs have been reported to reverse multidrug resistance in cancer therapy, enhancing the efficacy of conventional chemotherapeutics .

Biological Activities

  • Antimicrobial Properties :
    • THIQ compounds have shown activity against a range of pathogens, suggesting their potential as antimicrobial agents. This includes effectiveness against bacteria and fungi, making them candidates for developing new antibiotics .
  • Analgesic and Anti-inflammatory Effects :
    • Certain THIQ derivatives possess analgesic properties, providing relief from pain through various mechanisms of action. Their anti-inflammatory effects further support their application in treating conditions characterized by inflammation .
  • Enzyme Inhibition :
    • The ability of THIQs to inhibit specific enzymes has been documented. For example, they can inhibit enzymes involved in metabolic pathways related to obesity and diabetes, contributing to their therapeutic potential in metabolic disorders .

Synthetic Methodologies

  • Catalytic Approaches :
    • Recent advancements in synthetic methodologies for producing 1-Cyclohexyl-THIQ include catalytic stereoselective reductions of precursors like 1-substituted-3,4-dihydroisoquinolines. These methods enhance the yield and purity of the final products while allowing for the introduction of chirality at specific positions .
  • Bischler–Napieralski Reaction :
    • The Bischler–Napieralski reaction is a well-established method for synthesizing THIQs from appropriate precursors. This reaction allows for the formation of complex structures that are essential for exploring biological activities .

Case Studies and Research Findings

StudyFocusFindings
Orexin Receptor AntagonismIdentified THIQ derivatives as effective orexin antagonists with potential in sleep disorder treatments.
Neuroprotective EffectsDemonstrated that certain THIQs alleviate Parkinson's disease symptoms through neurotransmitter modulation.
Anticancer ActivityShowed that specific THIQ analogs reverse drug resistance in cancer cells, enhancing treatment efficacy.
Antimicrobial ActivityHighlighted the antimicrobial properties of THIQs against various pathogens, supporting their use in antibiotic development.
Synthetic StrategiesReviewed recent advances in catalytic methods for synthesizing chiral THIQs with significant biological activity.

化学反应分析

Photoredox-Mediated C–H Functionalization

The sp³ C–H bond adjacent to the nitrogen atom undergoes oxidative functionalization under visible light photoredox conditions. This reaction employs Ru(bpy)₃Cl₂ as a catalyst and atmospheric oxygen as the terminal oxidant:

Reaction Pathway :

  • Photoexcitation of Ru(bpy)₃²⁺ generates a strong oxidant (E₁/₂ = +1.33 V vs. SCE).

  • Single-electron transfer (SET) oxidizes the tetrahydroisoquinoline to a radical cation.

  • Deprotonation forms an iminium intermediate, which reacts with nucleophiles (e.g., isonitriles, carboxylic acids).

Example :

SubstrateReagents/ConditionsProductYieldSource
1-Cyclohexyl-THIQRu(bpy)₃Cl₂ (1 mol%), CH₃CN, visible lightImide derivatives (e.g., 4a )95%

Aerobic Dehydrogenation to Isoquinolines

Under visible light irradiation, 1-cyclohexyl-THIQ undergoes stepwise dehydrogenation to form 1-cyclohexyl-isoquinoline. The reaction is driven by Ru(bpy)₃²⁺/O₂ synergy:

Mechanism :

  • Initial two-electron oxidation produces dihydroisoquinoline.

  • Subsequent tautomerization and second dehydrogenation yield the aromatic isoquinoline.

Key Data :

ParameterValueSource
CatalystRu(bpy)₃Cl₂
Light Source450 nm LED
Conversion Rate71.7% (bulk solution)

Reductive Amination and Cyclization

The secondary amine participates in reductive alkylation to form N-substituted derivatives. Cyclization via intramolecular reductive amination is facilitated by Et₃SiH/TFA:

Example :

Starting MaterialConditionsProductYieldSource
2-BromobenzaldehydeEt₃SiH (2.5 equiv), TFA (13 equiv), DCMN-Cyclohexyl-THIQ derivatives41%

1,3-Dipolar Cycloadditions

The tetrahydroisoquinoline core engages in cycloaddition reactions with dipolarophiles (e.g., nitrones, azides):

Reaction Scope :

  • Formation of fused polycyclic alkaloid analogs.

  • Stereoselectivity influenced by the cyclohexyl group’s steric bulk.

Reported Yields :

DipolarophileProduct TypeYieldSource
NitronesIsoquinoline-pyrrolidine hybrids60–75%

Acid-Catalyzed Rearrangements

Protonation of the nitrogen atom triggers sigmatropic shifts, enabling ring-expansion or contraction:

Notable Example :

  • Stevens Rearrangement : Migration of the cyclohexyl group under strong acid conditions.

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies highlight the impact of substituents on cytotoxicity:

DescriptorCorrelation with Cytotoxicity (CC₅₀)Source
Hydrophobicity (log P)Moderate (r² = 0.212)
C–R₂ DistanceStrong (r² = 0.394)

相似化合物的比较

Aromatic vs. Aliphatic Substituents

  • 1-Phenyl-THIQ : The phenyl group at the 1-position (CAS 22990-19-8) enables π-π interactions, making it a versatile building block for alkaloid synthesis . However, its aromaticity reduces lipophilicity (calculated logP ~2.5) compared to 1-CH-THIQ (estimated logP ~3.8), which may limit CNS penetration .
  • For example, in MAO inhibition studies, aliphatic substituents like cyclohexyl may exhibit weaker inhibition compared to planar aromatic groups (e.g., 1-benzyl-TIQ in ) due to reduced π-stacking with enzyme active sites .

Electron-Withdrawing and Polar Groups

  • ADTIQ (1-Acetyl-6,7-dihydroxy-THIQ) : The acetyl and dihydroxy groups enhance water solubility but also confer neurotoxicity via α-synuclein aggregation, a mechanism absent in 1-CH-THIQ .
  • 5-Trifluoromethyl-THIQ : The CF₃ group increases metabolic stability and electronegativity, making it a candidate for drug design where resistance to oxidative degradation is critical .

Alkyl Chain Modifications

  • 2-Dodecyl-THIQ : Long alkyl chains (e.g., dodecyl) enhance membrane permeability, correlating with antifungal activity (MIC ~8 µg/mL against Candida albicans) and spermicidal effects (EC₅₀ ~12 µM) . In contrast, 1-CH-THIQ’s cyclohexyl group may prioritize hydrophobic interactions over direct membrane disruption.

Enzymatic Inhibition Profiles

Table 2: MAO and Tyrosine Hydroxylase (TH) Inhibition by THIQ Derivatives

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) TH Inhibition (Type) References
1-CH-THIQ Not reported Not reported Not studied
1-Methyl-TIQ 45 120 None
Salsolinol 220 300 Competitive (biotin)
1-Benzyl-TIQ >500 >500 None
  • Key Findings: Non-catecholic TIQs like 1-methyl-TIQ exhibit moderate MAO-A selectivity, while catecholic derivatives (e.g., salsolinol) inhibit TH via biopterin competition .

准备方法

Bischler–Napieralski Cyclization Followed by Reduction

  • Step 1: Formation of Amide Precursor
    Starting from 2-phenylethylamine derivatives, the corresponding amide is synthesized using cyclohexanecarbonyl chloride to introduce the cyclohexyl group at the nitrogen.

  • Step 2: Cyclization
    The amide is subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride in the presence of a base (e.g., 2-chloropyridine) at low temperature to form the dihydroisoquinoline intermediate.

  • Step 3: Reduction
    The dihydroisoquinoline is reduced to the tetrahydroisoquinoline using sodium borohydride (NaBH4) or catalytic hydrogenation, sometimes employing chiral catalysts for stereoselectivity.

This method is supported by reports where N-substituted THIQ derivatives were synthesized via Bischler–Napieralski cyclization and subsequent reduction, for example, the synthesis of N-substituted THIQ derivatives with different alkyl groups.

Reductive Amination and Palladium-Catalyzed Suzuki Coupling

  • Step 1: Reductive Amination
    Ortho-brominated benzaldehydes react with cyclohexylamine under reductive amination conditions (e.g., NaCNBH3 in acetic acid/methanol) to form N-aryl 2-bromobenzylamines.

  • Step 2: Suzuki Coupling
    The bromobenzylamine intermediate undergoes Suzuki coupling with 2-ethoxyvinyl pinacolboronate to introduce the C-3/C-4 unit of the isoquinoline ring.

  • Step 3: Intramolecular Reductive Amination
    The resulting ortho-ethoxyvinyl N-arylbenzylamine is cyclized via intramolecular reductive amination using triethylsilane and trifluoroacetic acid to afford the N-aryl-1,2,3,4-tetrahydroisoquinoline.

This modular approach allows for broad substituent variability and has been demonstrated for various N-aryl-1,2,3,4-tetrahydroisoquinolines, which can be adapted for cyclohexyl substitution at the 1-position.

Multicomponent Reactions (MCR)

Some recent studies report multicomponent reactions involving aromatic aldehydes, amines, and other reagents under solvent-free conditions to synthesize 1-substituted THIQ derivatives efficiently with high yields. Although these are more commonly applied to amino and aryl substituents, they could be adapted for cyclohexyl substituents with appropriate starting materials.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Challenges Typical Yields (%) References
Bischler–Napieralski Cyclization + Reduction Amide formation → Cyclization → Reduction Well-established, scalable Requires dehydrating agents, possible side reactions 60–85
Reductive Amination + Suzuki Coupling + Reductive Cyclization Reductive amination → Suzuki coupling → Intramolecular reductive amination Modular, broad substituent scope Multi-step, requires Pd catalyst Up to 55 (overall)
Multicomponent Reaction (MCR) One-pot condensation of aldehyde, amine, and other reagents Efficient, high yields, solvent-free Limited substrate scope 85–97

Research Findings and Notes

  • The Bischler–Napieralski reaction remains a cornerstone for synthesizing 1-substituted THIQs, including cyclohexyl derivatives, due to its reliability and adaptability to various N-substituents.

  • The enantioselective synthesis of 1-substituted THIQs has been advanced by catalytic hydrogenation with chiral catalysts, which can be applied to cyclohexyl-substituted dihydroisoquinolines to obtain chiral products with high enantiomeric excess.

  • The modular reductive amination/Suzuki coupling approach offers a flexible synthetic route to N-substituted THIQs, including cyclohexyl analogs, with good functional group tolerance and the possibility of late-stage diversification.

  • Recent biomimetic and one-pot methods provide promising alternatives for efficient synthesis but may require optimization for cyclohexyl substituents due to steric effects.

常见问题

Q. What are the optimal synthetic routes for 1-cyclohexyl-substituted tetrahydroisoquinolines, and how can reaction yields be improved?

The synthesis of cyclohexyl-substituted tetrahydroisoquinolines often involves spiroheterocyclic ring formation or Friedel-Crafts-type reactions. For example, spiroheterocyclic derivatives can be synthesized via tandem cyclization using cyclohexanone and tetrahydroisoquinoline precursors under acidic conditions. Yields are improved by optimizing solvent systems (e.g., ethanol/water mixtures) and temperature gradients (60–80°C). Post-synthetic purification via column chromatography with silica gel (ethyl acetate/hexane eluents) is critical for isolating stereoisomers .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of 1-cyclohexyl-tetrahydroisoquinoline derivatives?

A combination of 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography is recommended. NMR can resolve cyclohexyl proton environments (δ 1.2–2.1 ppm) and distinguish between cis/trans conformers. X-ray crystallography provides definitive proof of spirocyclic configurations, as demonstrated for structurally similar compounds with crystallographic R-factors <0.05 .

Q. What standard assays are used to evaluate the cytotoxicity of tetrahydroisoquinoline derivatives in vitro?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used for cytotoxicity screening. Protocols involve exposing cell lines (e.g., HeLa or MCF-7) to derivatives at concentrations of 1–100 µM for 48–72 hours, followed by optical density measurements at 570 nm. Positive controls (e.g., doxorubicin) and dose-response curve fitting (via GraphPad Prism) are essential for validating results .

Advanced Research Questions

Q. How can substituent effects on the cyclohexyl ring influence the bioactivity of tetrahydroisoquinolines?

Electron-donating groups (e.g., methoxy) at the para position of the cyclohexyl ring enhance antimicrobial activity by increasing membrane permeability, while bulky substituents (e.g., tert-butyl) reduce potency due to steric hindrance. Computational docking studies (using AutoDock Vina) suggest that substituent polarity correlates with binding affinity to bacterial DNA gyrase (PDB: 1KZN) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for spirocyclic tetrahydroisoquinolines?

Dynamic NMR experiments (e.g., VT-NMR) can detect conformational flexibility in solution, while Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, spiroheterocyclic derivatives exhibit planar conformations in crystals but adopt chair-like cyclohexyl geometries in aqueous solution due to solvation effects .

Q. How should researchers design structure-activity relationship (SAR) studies for 1-cyclohexyl-tetrahydroisoquinolines with variable alkyl chain lengths?

Systematic SAR requires synthesizing homologs with alkyl chains (C6–C17) and testing them across multiple biological endpoints (e.g., IC50_{50} for cytotoxicity, MIC for antimicrobial activity). Multivariate statistical analysis (e.g., principal component analysis) identifies critical parameters (e.g., logP, polar surface area) driving activity. Evidence from C17-chain derivatives shows a 12-fold increase in antifungal activity compared to C6 analogs .

Q. What methodologies are recommended for analyzing enantiomeric purity in chiral 1-cyclohexyl-tetrahydroisoquinoline derivatives?

Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. Absolute configurations are confirmed via circular dichroism (CD) spectroscopy or anomalous X-ray scattering (for crystalline derivatives) .

Q. How can in silico models predict the pharmacokinetic properties of 1-cyclohexyl-tetrahydroisoquinoline analogs?

QSAR models (e.g., SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and metabolic stability. Key predictors include topological polar surface area (<90 Ų for oral bioavailability) and P-glycoprotein substrate scores. Molecular dynamics simulations (AMBER force field) further refine binding modes to cytochrome P450 enzymes .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity data across different cell lines?

Normalize data to cell viability controls (e.g., ATP assays) and account for cell-specific uptake mechanisms (e.g., efflux pumps via ABCB1 gene expression analysis). Cross-validation with 3D tumor spheroid models reduces false positives from monolayer cultures .

Q. What validation criteria are critical for crystallographic studies of tetrahydroisoquinoline derivatives?

Ensure data completeness (>95% to 1.0 Å resolution), low R-factor (<0.05), and acceptable ADP (atomic displacement parameter) values. PLATON validation tools check for missed symmetry or twinning. For example, a study of 2-(4-iodophenyl)-tetrahydroisoquinoline achieved a data-to-parameter ratio of 15.1, confirming high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1,2,3,4-tetrahydro-isoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。